Ethyl(2-isopropylphenyl)sulfane
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Overview
Description
Ethyl(2-isopropylphenyl)sulfane is an organosulfur compound with the molecular formula C11H16S It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to an ethyl group and a 2-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-isopropylphenyl)sulfane typically involves the reaction of 2-isopropylphenylmagnesium bromide with diethyl disulfide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2-isopropylphenylmagnesium bromide+diethyl disulfide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl(2-isopropylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Ethyl-substituted derivatives.
Scientific Research Applications
Ethyl(2-isopropylphenyl)sulfane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2-isopropylphenyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the isopropyl and ethyl groups.
Comparison with Similar Compounds
Ethyl(2-isopropylphenyl)sulfane can be compared with other sulfane compounds such as:
- Mthis compound
- Ethyl(2-methylphenyl)sulfane
- Ethyl(2-tert-butylphenyl)sulfane
Uniqueness: this compound is unique due to the presence of both ethyl and isopropyl groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
1-ethylsulfanyl-2-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-12-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYUMYYGUDXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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